molecular formula C18H19FN2O3 B2847329 N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351605-56-5

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2847329
CAS No.: 1351605-56-5
M. Wt: 330.359
InChI Key: DWXUAFXSTOVTOP-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a hydroxyphenylpropyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the fluorobenzyl intermediate.

    Formation of the Hydroxyphenylpropyl Intermediate: The hydroxyphenylpropyl group is introduced through a reaction involving 2-hydroxy-3-phenylpropylamine.

    Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the hydroxyphenylpropyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxyphenylpropyl group can form hydrogen bonds with amino acid residues. The oxalamide moiety may act as a linker, facilitating the binding of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-15-8-6-14(7-9-15)11-20-17(23)18(24)21-12-16(22)10-13-4-2-1-3-5-13/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXUAFXSTOVTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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